1-bromo-2-isocyanato-4-methoxybenzene
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Overview
Description
1-bromo-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, featuring a bromine atom, an isocyanate group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-isocyanato-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the bromination of 2-isocyanato-4-methoxybenzene using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-isocyanato-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
1-bromo-2-isocyanato-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-isocyanato-4-methoxybenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methoxybenzene: Similar structure but lacks the isocyanate group.
4-methoxybenzyl bromide: Contains a bromomethyl group instead of a bromine atom directly attached to the benzene ring
Uniqueness
The combination of these functional groups allows for a wider range of chemical transformations and interactions .
Properties
CAS No. |
1016885-72-5 |
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Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-2-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
InChI Key |
BFLCOJOPDHIETH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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